ETHYL 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
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Overview
Description
ETHYL 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, an isopropyl group, and a methyl group attached to the triazole ring, along with a sulfanyl (thioether) linkage to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol or disulfide compound under basic conditions.
Esterification: The final step involves the esterification of the resulting sulfanyl-triazole compound with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
ETHYL 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- ETHYL 2-[(4-ETHYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- ETHYL 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPIONATE
Uniqueness
ETHYL 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the isopropyl and methyl groups on the triazole ring, along with the sulfanyl linkage to an acetate moiety, provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-5-15-9(14)6-16-10-12-11-8(4)13(10)7(2)3/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCNBDAHCGEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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